

## Carboxy Finasteride: A Comparative Analysis of Urine and Plasma Levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Carboxy finasteride |           |
| Cat. No.:            | B195190             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **carboxy finasteride** levels in two key biological matrices: urine and plasma. Understanding the distribution and excretion of this primary metabolite of finasteride is crucial for pharmacokinetic studies, drug monitoring, and the development of new therapeutic agents. This document synthesizes available experimental data to offer an objective comparison, complete with detailed methodologies and visual workflows.

Finasteride, a 5α-reductase inhibitor, is extensively metabolized in the body, with its metabolites primarily excreted through urine and feces. The major urinary metabolite is **carboxy finasteride**, a monocarboxylic acid derivative. Its quantification in different biological fluids is essential for assessing the metabolic profile and clearance of the parent drug.

### **Quantitative Data Summary**

Direct comparative studies simultaneously measuring **carboxy finasteride** concentrations in both urine and plasma from the same subjects are limited in publicly available literature. However, data from a pivotal study on the disposition of radiolabeled finasteride provides valuable insights into the relative distribution of its metabolites. The following table summarizes the key quantitative findings related to **carboxy finasteride** (referred to as the acidic metabolite fraction in plasma) from this study.



| Parameter                                             | Urine                                                        | Plasma                           | Source |
|-------------------------------------------------------|--------------------------------------------------------------|----------------------------------|--------|
| Metabolite Form                                       | ω-monocarboxylic<br>acid metabolite<br>(Carboxy Finasteride) | Acidic fraction of radioactivity | [1]    |
| Percentage of Administered Dose Excreted (Mean ± SD)  | 18.4 ± 1.7%                                                  | Not Applicable                   | [1]    |
| Percentage of 24-hr<br>Plasma Radioactivity<br>(Mean) | Not Applicable                                               | 26.7%                            | [1]    |

Note: The plasma data represents the acidic fraction of total radioactivity, of which **carboxy finasteride** is the principal component. The urine data represents the specific percentage of the administered finasteride dose excreted as **carboxy finasteride**.

#### **Experimental Protocols**

Accurate quantification of **carboxy finasteride** requires robust analytical methodologies. Below are detailed protocols for its determination in urine, which can be adapted for plasma analysis with appropriate modifications for the different matrix effects.

# Quantification of Carboxy Finasteride in Urine by LC-MS/MS

This method is designed for the screening and confirmation of **carboxy finasteride** in urine samples.

- 1. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 3 mL of a urine sample into a centrifuge tube.
- Add approximately 500 mg of potassium dihydrogen phosphate.
- Add a suitable internal standard.



- Add 5 mL of ethyl acetate as the extraction solvent.
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a 10 μL aliquot into the LC-MS/MS system.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
- LC Column: A suitable C18 column.
- Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
- Flow Rate: 0.8 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Monitoring: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for carboxy finasteride should be optimized. For screening, selected ion monitoring (SIM) of m/z 403 can be used[2].

## **Experimental Workflow Visualization**

The following diagram illustrates the general workflow for the quantification of **carboxy finasteride** in biological matrices like urine and plasma.





Click to download full resolution via product page

Workflow for Carboxy Finasteride Quantification

### **Discussion and Comparison**

The available data indicates that a significant portion of a finasteride dose is eliminated in the urine as its primary metabolite, **carboxy finasteride**[1]. The presence of a substantial acidic metabolite fraction in plasma further confirms its systemic circulation before renal clearance[1].

- Urine Analysis: The measurement of carboxy finasteride in urine is a direct, non-invasive
  method to assess the metabolism and excretion of finasteride. Urinary concentrations are
  expected to be relatively high, reflecting the cumulative excretion over a period. This makes
  urine a suitable matrix for monitoring compliance and for pharmacokinetic studies focused on
  elimination pathways. One study detected carboxy-finasteride for up to 49 hours in urine
  after a single 5 mg oral dose[2].
- Plasma Analysis: The quantification of carboxy finasteride in plasma provides a real-time snapshot of the metabolite's concentration in the systemic circulation. This is critical for determining pharmacokinetic parameters such as the rate of formation, distribution volume, and elimination half-life of the metabolite itself. Although direct concentration data for carboxy finasteride in plasma is not readily available in the provided search results, the significant percentage of radioactivity attributed to the acidic fraction suggests that its plasma levels are substantial enough to be measured with sensitive analytical techniques like LC-MS/MS.

In conclusion, both urine and plasma are valuable matrices for the analysis of **carboxy finasteride**, each providing complementary information. The choice of matrix depends on the specific objectives of the research, with urine being ideal for monitoring excretion and overall metabolic output, and plasma being essential for detailed pharmacokinetic profiling of the



metabolite. The development and validation of sensitive and specific LC-MS/MS methods are crucial for the accurate quantification of **carboxy finasteride** in both biological fluids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Carboxy Finasteride: A Comparative Analysis of Urine and Plasma Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195190#comparison-of-carboxy-finasteride-levels-inurine-vs-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com